4-chloro-6-ethoxypyridine-3-carbonitrile
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Overview
Description
4-chloro-6-ethoxypyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring
Preparation Methods
The preparation of 4-chloro-6-ethoxypyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 4-chloro-6-ethoxy-2-methylpyridine with a suitable nitrile source under specific conditions. The reaction is usually carried out in the presence of a base and an organic solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
4-chloro-6-ethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-6-ethoxypyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-6-ethoxypyridine-3-carbonitrile can be compared with other nicotinonitrile derivatives, such as:
- 4-Chloro-6-methoxy-nicotinonitrile
- 4-Chloro-6-ethoxy-2-methyl-nicotinonitrile
- 4-Chloro-6-ethoxy-3-methyl-nicotinonitrile
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ethoxy group, which can impart distinct properties and applications .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-6-ethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-2-12-8-3-7(9)6(4-10)5-11-8/h3,5H,2H2,1H3 |
InChI Key |
ANDSKUFJKSMUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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